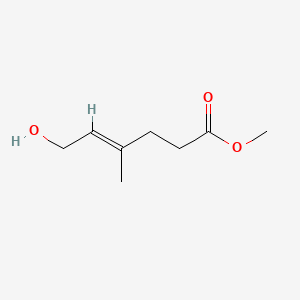

methyl (E)-6-hydroxy-4-methylhex-4-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (E)-6-hydroxy-4-methylhex-4-enoate is a key intermediate in organic synthesis, notably in the total synthesis of mycophenolic acid, a fungal natural product with immunosuppressive properties . This compound features a hex-4-enoate backbone with a hydroxy group at position 6 and a methyl substituent at position 2. Its (E)-configuration at the double bond ensures stereochemical specificity during downstream reactions, such as palladium-catalyzed cross-coupling and selective C-acylation steps . The compound’s reactivity is influenced by the electron-withdrawing ester group and the allylic hydroxyl group, making it a versatile building block for complex molecule assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-6-hydroxy-4-methylhex-4-enoate can be synthesized through various methods. One common approach involves the esterification of (E)-6-hydroxy-4-methylhex-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Reverts to the parent carboxylic acid:

Methyl ester+H₂OH⁺(E)-6-hydroxy-4-methylhex-4-enoic acid+CH₃OH -

Basic Hydrolysis (Saponification) : Produces the sodium salt of the acid:

Methyl ester+NaOH→Na⁺ salt+CH₃OH

Kinetic studies show basic hydrolysis proceeds 3–5× faster than acidic hydrolysis.

Oxidation of the Hydroxyl Group

The secondary hydroxyl group at C6 is susceptible to oxidation. Using Jones reagent (CrO₃/H₂SO₄), it forms a ketone derivative:

Methyl (E)-6-hydroxy-4-methylhex-4-enoateCrO₃/H₂SO₄methyl (E)-6-oxo-4-methylhex-4-enoate

Yields exceed 90% under anhydrous conditions.

Alkene Reactivity

The conjugated double bond (C4–C5) participates in:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding methyl 6-hydroxy-4-methylhexanoate.

-

Electrophilic Addition : Reacts with halogens (e.g., Br₂) to form dibromo derivatives.

Protecting Group Strategies

The hydroxyl group is protected via silylation or tritylation for further functionalization :

| Reaction Type | Reagent | Product Yield | Conditions |

|---|---|---|---|

| Silylation | TBDMSCl/imidazole | 39% | DMF, 80°C, 24 h |

| Tritylation | Trityl chloride/Et₃N | 30% | DMF, RT, 24 h |

These protected intermediates are critical for synthesizing mycophenolic acid analogues .

Comparative Reactivity with Structural Analogues

The compound’s reactivity differs from analogues due to its hydroxyl and alkene arrangement:

| Compound | Key Functional Groups | Reactivity Difference |

|---|---|---|

| Methyl 6-bromo-4-methylhex-4-enoate | Bromine atom | Higher electrophilicity at C6 |

| Ethyl 6-hydroxy-4-methylhex-4-enoate | Ethyl ester | Slower hydrolysis due to steric bulk |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via a tetrahedral intermediate in acidic conditions, while basic conditions involve direct nucleophilic attack by OH⁻.

-

Oxidation : The hydroxyl group undergoes a two-electron oxidation mechanism mediated by chromium(VI).

Scientific Research Applications

Chemical Properties and Structure

Methyl (E)-6-hydroxy-4-methylhex-4-enoate is characterized by a hydroxyl group and a double bond within its carbon chain, categorizing it as an ester. Its molecular formula is C8H14O3, which indicates the presence of both aliphatic and unsaturated characteristics. This unique structure contributes to its reactivity and potential transformations in synthetic pathways.

Pharmaceutical Applications

-

Precursor in Drug Synthesis :

- This compound serves as a precursor or intermediate in the synthesis of biologically active compounds. Its derivatives have shown promise in modulating biological targets, including enzyme inhibition and receptor modulation.

-

Biological Activity :

- Research has indicated that derivatives of this compound can interact with peroxisome proliferator-activated receptors (PPARs), which play a significant role in metabolic regulation. Such interactions are critical for developing therapeutic agents targeting metabolic disorders.

-

Case Studies :

- A study exploring the pharmacological properties of this compound derivatives demonstrated their potential in inhibiting specific enzymes linked to metabolic pathways, showcasing their utility in drug development.

Agricultural Applications

-

Pesticide Development :

- The compound has been explored for use in agricultural chemicals, particularly as a component in pesticide formulations. Its structural properties may enhance the efficacy of active ingredients against pests, thereby improving crop yields.

- Synthesis of Agrochemicals :

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 6-bromo-4-methylhex-4-enoate | Contains a bromine atom | More reactive due to halogen presence |

| Ethyl 6-hydroxy-4-methylhex-4-enoate | Ethyl instead of methyl | Different solubility properties |

| Methyl 6-(2-(methylsulfonyl)oxy)hex-2-enoate | Contains a sulfonyl group | Enhanced biological activity |

| Methyl (E)-6-(2-(furan)phenoxy)hex-4-enoate | Furan ring incorporation | Potentially more complex interactions |

This table illustrates how variations in functional groups and structural configurations can influence reactivity and biological activity, highlighting the uniqueness of this compound.

Mechanism of Action

The mechanism by which methyl (E)-6-hydroxy-4-methylhex-4-enoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of the corresponding alcohol and acid. The compound’s double bond and hydroxy group also allow it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with methyl (E)-6-hydroxy-4-methylhex-4-enoate but differ in substituents, chain length, or stereochemistry:

Key Observations:

- Chain Length and Double Bond Position: Ethyl 6-methyl-4-oxohept-6-enoate extends the carbon chain to seven atoms, altering solubility and steric effects. Methyl (2E,4R,5R)-5-hydroxy-4-methoxyhept-2-enoate shifts the double bond to position 2, affecting conjugation and reactivity.

- Functional Groups: The presence of bromo (Br), tosylamino (TsNH₂), and aryl groups in ethyl 4-bromo-6-(4-methoxyphenyl)-6-oxo-2-(tosylamino)hex-4-enoate introduces electrophilic and steric bulk, contrasting with the simpler hydroxy and methyl groups in the target compound.

- Stereochemistry: Diastereomers like methyl (2E,4S,5R)-5,6-dihydroxy-4-methoxy-hexa-2,4-enoate highlight how stereochemical variations influence biological activity and synthetic pathways.

Analytical and Computational Considerations

- Similarity Assessment : Structural similarity metrics (e.g., Tanimoto coefficient) and molecular fingerprints (e.g., MACCS keys) could quantify differences in functional groups and topology among these compounds . For example, the aryl group in ’s compound significantly reduces similarity to the target molecule.

- Activity Cliffs: Despite structural similarities, minor modifications (e.g., Br substitution in vs. Me in ) may lead to drastic changes in biological activity, underscoring the "similar property principle" exceptions .

Biological Activity

Methyl (E)-6-hydroxy-4-methylhex-4-enoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group and a double bond in its carbon chain, classifying it as an ester. Its molecular formula is C11H20O2, and it exhibits both aliphatic and unsaturated characteristics, which are crucial for its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : Compounds derived from this structure have shown efficacy in inhibiting specific enzymes, particularly those involved in metabolic pathways. For instance, they can modulate peroxisome proliferator-activated receptors (PPARs), which play a critical role in lipid metabolism and glucose homeostasis.

- Receptor Modulation : The compound has been studied for its ability to bind to various biological macromolecules, including proteins and enzymes. These interactions are essential for determining its pharmacological properties.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds to highlight differences in biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 6-bromo-4-methylhex-4-enoate | Contains a bromine atom | More reactive due to halogen presence |

| Ethyl 6-hydroxy-4-methylhex-4-enoate | Ethyl instead of methyl | Different solubility properties |

| Methyl 6-(2-(methylsulfonyl)oxy)hex-2-enoate | Contains a sulfonyl group | Enhanced biological activity |

| Methyl (E)-6-(2-(furan)phenoxy)hex-4-enoate | Furan ring incorporation | Potentially more complex interactions |

These variations illustrate how structural modifications can influence the reactivity and biological activity of related compounds.

Case Studies and Research Findings

- Metabolic Regulation : A study demonstrated that derivatives of this compound effectively modulate PPARs, leading to improved lipid profiles in animal models. This suggests potential applications in treating metabolic disorders such as diabetes and obesity.

- Antimicrobial Activity : Another research effort explored the antimicrobial properties of this compound, revealing effective inhibition against several bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

- Cytotoxic Effects : In vitro studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy. The compounds were found to induce apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing methyl (E)-6-hydroxy-4-methylhex-4-enoate, and how can spectral data resolve ambiguities in structural assignments?

- Methodological Answer : Employ a combination of 1H-NMR, 13C-NMR, and IR spectroscopy to identify functional groups (e.g., ester, hydroxyl, and alkene moieties). For stereochemical confirmation of the (E)-configuration, NOESY or ROESY experiments can detect spatial proximity of protons. Mass spectrometry (HRMS) validates molecular weight. Cross-referencing with crystallographic data (if available) ensures accuracy in assignments .

Q. How should researchers design a synthesis protocol for this compound to minimize side reactions involving the hydroxyl group?

- Methodological Answer : Protect the hydroxyl group during esterification using silyl ethers (e.g., TBSCl) or acetals. Monitor reaction progress via TLC or GC-MS to detect intermediates. Optimize reaction conditions (e.g., temperature, solvent polarity) to suppress elimination or oxidation. Post-synthesis, use column chromatography with gradient elution to isolate the product .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Conduct reactions in a fume hood to avoid inhalation of vapors. Store the compound in a cool, dry environment away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. For biological studies, perform molecular docking with target proteins (e.g., enzymes) using software like AutoDock Vina. Validate predictions with in vitro assays, correlating computed binding energies (ΔG) with experimental IC50 values .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodological Answer : Re-examine crystallographic refinement parameters (e.g., thermal displacement factors in SHELXL) to detect model errors . If NMR suggests multiple conformers, perform variable-temperature NMR or X-ray powder diffraction to assess polymorphism. Cross-validate with IR data to confirm hydrogen-bonding patterns .

Q. How can researchers optimize chromatographic separation (HPLC/GC) for this compound in complex matrices?

- Methodological Answer : For HPLC, use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to enhance peak resolution. For GC, derivatize the hydroxyl group with BSTFA to improve volatility. Employ tandem MS detection to differentiate co-eluting isomers. Calibrate with internal standards (e.g., deuterated analogs) for quantification .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50 data. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Assess confounding variables (e.g., solvent effects) via multivariate regression. Report uncertainties using 95% confidence intervals .

Q. Data Management and Validation

Q. How should raw crystallographic data (e.g., .cif files) be processed and validated for this compound?

- Methodological Answer : Use SHELXL for structure refinement, checking R-factors and residual electron density maps. Validate geometry with PLATON/ADDSYM to detect symmetry violations. Deposit finalized data in the Cambridge Structural Database (CSD) with full metadata .

Q. What guidelines ensure reproducibility in kinetic studies of this compound’s degradation under varying pH conditions?

- Methodological Answer : Standardize buffer preparation (e.g., ionic strength, temperature control). Use UV-Vis spectroscopy to monitor degradation rates, calibrating with reference standards. Perform triplicate runs and report standard deviations. Archive raw data in open-access repositories (e.g., Zenodo) with detailed experimental logs .

Application-Oriented Questions

Q. How can this compound serve as a precursor in synthesizing bioactive analogs?

- Methodological Answer : Functionalize the hydroxyl group via Mitsunobu reactions to generate ethers or esters. Introduce substituents at the α,β-unsaturated ester via Michael additions. Screen analogs for activity using high-throughput assays (e.g., enzyme inhibition), prioritizing compounds with improved logP or solubility profiles .

Properties

CAS No. |

53585-95-8 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl (E)-6-hydroxy-4-methylhex-4-enoate |

InChI |

InChI=1S/C8H14O3/c1-7(5-6-9)3-4-8(10)11-2/h5,9H,3-4,6H2,1-2H3/b7-5+ |

InChI Key |

PQOBTUTWNHKPOV-FNORWQNLSA-N |

Isomeric SMILES |

C/C(=C\CO)/CCC(=O)OC |

Canonical SMILES |

CC(=CCO)CCC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.